Semduramicin sodium
Overview
Description
Semduramicin sodium is a polyether ionophore antibiotic primarily used as an anticoccidial agent in veterinary medicine. It is effective against certain Gram-positive bacteria and is commonly used in poultry to prevent coccidiosis, a parasitic disease affecting the intestinal tract of animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semduramicin sodium involves complex organic reactions. The compound is derived from fermentation processes using specific strains of Streptomyces bacteria. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to isolate the active compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize yield. The purified compound is then formulated into a sodium salt for use in animal feed .
Chemical Reactions Analysis
Types of Reactions
Semduramicin sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .
Scientific Research Applications
Semduramicin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ionophore activity and membrane transport mechanisms.
Biology: Investigated for its effects on cellular ion balance and its potential use in controlling parasitic infections.
Medicine: Explored for its potential use in treating parasitic diseases in humans, although primarily used in veterinary medicine.
Industry: Utilized in the poultry industry to prevent coccidiosis and improve feed efficiency.
Mechanism of Action
Semduramicin sodium exerts its effects by disrupting ion transport across cell membranes. It forms complexes with cations such as sodium and potassium, facilitating their transport across lipid membranes. This disrupts the ion balance within cells, leading to cell death in susceptible organisms. The primary molecular targets are the ion channels and transporters in the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Monensin: Another polyether ionophore used as an anticoccidial agent.
Salinomycin: Known for its anticoccidial and antibacterial properties.
Lasalocid: Used in veterinary medicine for its ionophore activity.
Uniqueness
Semduramicin sodium is unique in its high potency and broad-spectrum activity against various coccidian species. It has a different ionophore structure compared to other similar compounds, which contributes to its distinct mechanism of action and efficacy .
Biological Activity
Semduramicin sodium is a polyether ionophore compound primarily used as an anticoccidial agent in poultry, particularly in broiler chickens. Its biological activity is characterized by its selective efficacy against certain Gram-positive bacteria and its role in controlling coccidiosis, a significant parasitic disease in poultry. This article reviews the biological activity of this compound, including its mechanisms of action, metabolic pathways, safety profile, and efficacy based on various studies.
This compound functions by disrupting ion transport across cell membranes, which is a characteristic feature of ionophore antibiotics. This disruption leads to an imbalance in intracellular and extracellular ion concentrations, ultimately causing cell death in susceptible organisms. The compound exhibits specific activity against:
- Gram-positive bacteria : Effective against various strains with minimum inhibitory concentrations (MIC) ranging from 2 to 32 mg/L.
- Gram-negative bacteria : Generally resistant, with MIC values exceeding 64 mg/L .
Metabolism and Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant absorption and metabolism upon oral administration. Key findings include:
- Absorption : Semduramicin is extensively absorbed when administered orally, with a notable presence in the liver.
- Metabolism : The compound undergoes extensive metabolism, producing several metabolites; however, unchanged semduramicin remains the predominant residue in the liver (approximately 45% of total radioactivity) and excreta (16%) .
- Excretion : The primary route of excretion is through bile and feces, with metabolites also contributing to the overall biological activity .
Safety Profile
The safety assessment of this compound indicates that it has a low risk for genotoxicity and toxicity at recommended dosages. Key points include:
- Acute Toxicity : LD50 values range from 25 to 100 mg/kg in rodents, indicating moderate toxicity levels .
- Acceptable Daily Intake (ADI) : An ADI of 0.00125 mg/kg has been established based on no observed adverse effect levels (NOAEL) from chronic studies .
- Environmental Impact : Studies suggest that this compound can degrade under various environmental conditions, with half-lives varying significantly based on pH levels .
Efficacy Studies
Numerous studies have evaluated the efficacy of this compound in controlling coccidiosis in poultry. A summary of significant findings includes:
Case Studies
Several case studies have demonstrated the practical applications of this compound in poultry management:
- Field Trials : In trials conducted across various farms, this compound was included at dietary levels of 20-25 mg/kg. Results indicated a marked improvement in weight gain and reduced incidence of coccidiosis compared to untreated controls.
- Comparative Studies : When compared with other coccidiostats like monensin and salinomycin, semduramicin showed similar efficacy but with fewer side effects related to weight gain reduction .
Properties
IUPAC Name |
sodium;2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O16.Na/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48;/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48);/q;+1/p-1/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRFTGPGWGUBQB-LHOUOPCDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H75NaO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018105 | |
Record name | Semduramicin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119068-77-8 | |
Record name | Semduramicin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119068778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semduramicin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMDURAMICIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B50X0IVEC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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